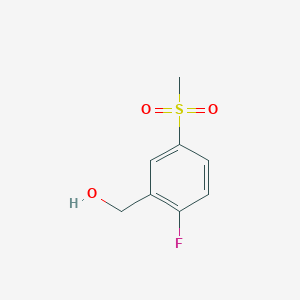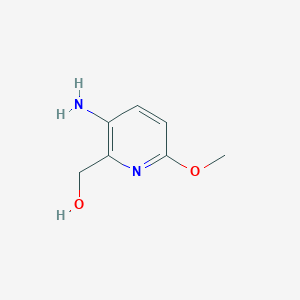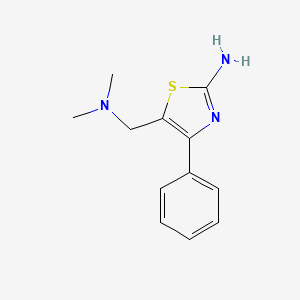
3-Fluoro-5-iodo-4-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodo-4-methylbenzonitrile is an organic compound with the molecular formula C8H5FIN It is a derivative of benzonitrile, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methylbenzonitrile typically involves the introduction of fluorine and iodine atoms onto a methylbenzonitrile scaffold. One common method is the halogenation of 4-methylbenzonitrile, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-iodo-4-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluorine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides. Conditions often involve the use of polar solvents and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium, along with bases such as potassium carbonate, are employed in organic solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodo-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 3-Fluoro-5-iodo-4-methylbenzonitrile exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar in structure but lacks the iodine atom.
3-Iodo-4-methylbenzonitrile: Similar but lacks the fluorine atom.
4-Methylbenzonitrile: Lacks both fluorine and iodine atoms.
Uniqueness
3-Fluoro-5-iodo-4-methylbenzonitrile is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and properties. This dual substitution pattern allows for a wider range of chemical transformations and applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C8H5FIN |
|---|---|
Peso molecular |
261.03 g/mol |
Nombre IUPAC |
3-fluoro-5-iodo-4-methylbenzonitrile |
InChI |
InChI=1S/C8H5FIN/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 |
Clave InChI |
VCZXSJWQCWMGKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1I)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




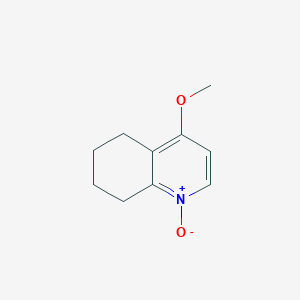
![3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline](/img/structure/B12859008.png)
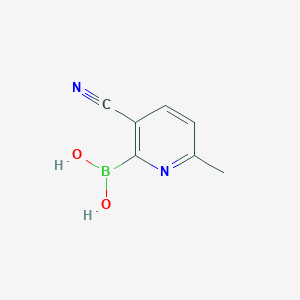

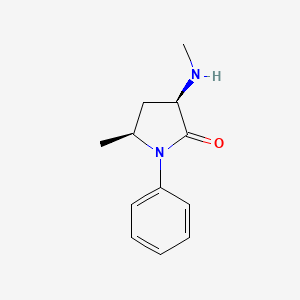
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12859022.png)
![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride](/img/structure/B12859031.png)

